methyl (Z)-3-cyclopropylbut-2-enoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (Z)-3-cyclopropylbut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(7-3-4-7)5-8(9)10-2/h5,7H,3-4H2,1-2H3/b6-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAJWENQEZKGNL-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)OC)/C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl Z 3 Cyclopropylbut 2 Enoate
Stereoselective Olefination Strategies for (Z)-Alkene Formation
Achieving the (Z)-configuration in α,β-unsaturated esters, particularly when they are trisubstituted, is a significant synthetic challenge, as the alternative (E)-isomer is often the thermodynamically favored product. nih.gov Consequently, methods that provide kinetic control are paramount. The logical disconnection for this approach involves the reaction between cyclopropyl (B3062369) methyl ketone and a reagent that provides the methyl ester fragment.
The Wittig reaction and its variants are foundational methods for alkene synthesis. beilstein-journals.orgnih.gov The stereochemical outcome is highly dependent on the nature of the phosphorus ylide. wikipedia.org For the synthesis of (Z)-alkenes, unstabilized ylides are typically required, as they tend to proceed through an early, kinetically controlled transition state that leads to the cis-alkene. wikipedia.orgnih.gov However, for creating an α,β-unsaturated ester, a stabilized ylide is necessary, which overwhelmingly favors the (E)-alkene. wikipedia.orgresearchgate.net
The Horner-Wadsworth-Emmons (HWE) reaction, which employs more nucleophilic phosphonate (B1237965) carbanions, also traditionally yields (E)-alkenes with high selectivity. nrochemistry.comwikipedia.org To overcome this inherent selectivity, specific modifications have been developed to favor the (Z)-isomer. The Still-Gennari modification is a premier example, utilizing phosphonate reagents with electron-withdrawing groups (e.g., 2,2,2-trifluoroethyl) and strong, non-coordinating bases in the presence of crown ethers (e.g., KHMDS with 18-crown-6) in a polar aprotic solvent like THF. nih.gov These conditions accelerate the elimination of the kinetically formed erythro-oxaphosphetane intermediate before it can equilibrate to the more stable threo-intermediate, thus yielding the (Z)-alkene. nih.govnrochemistry.com The choice of phosphonate ester and reaction conditions is critical for maximizing the Z:E ratio.
| Reagent Type | Typical Conditions | Predominant Isomer | Key Features |
| Standard HWE | NaH, THF | (E) | Thermodynamically controlled; favors the more stable trans-alkene. wikipedia.org |
| Still-Gennari | KHMDS, 18-crown-6, THF, -78 °C | (Z) | Kinetically controlled; uses phosphonates with electron-withdrawing fluoroalkyl groups. nih.gov |
| Ando Modification | KHMDS, THF, -78 °C | (Z) | Utilizes phosphonates with sterically demanding aryl groups (e.g., o-diphenylphosphonoacetate). |
This table summarizes common HWE reaction variants and their stereochemical outcomes.
Beyond classical ylide chemistry, modern catalytic methods offer alternative pathways to (Z)-enoates. Catalytic Z-selective cross-metathesis, for instance, has emerged as a powerful tool for forming 1,2-disubstituted Z-alkenes. nih.gov While applying this to a trisubstituted enoate is more complex, tailored catalyst systems, often based on molybdenum or ruthenium, could potentially be developed for such transformations. nih.gov
Directed olefination represents another strategy, where a directing group installed on one of the reactants steers the stereochemical course of the reaction. While not as commonly applied for simple enoates, principles from palladium-catalyzed sp3 C-H olefination, where nitrogen heterocycles direct the functionalization, demonstrate the potential of this concept. acs.org An electrophotocatalytic approach has also been demonstrated for olefinating aldehydes and ketones with unactivated alkenes under non-basic conditions, offering a novel disconnection, although stereoselectivity can be a challenge. nih.gov These catalytic methods provide avenues that avoid the use of stoichiometric phosphorus reagents and may offer unique solutions for complex substrates.
Cyclopropanation Methodologies for the Cyclopropyl Moiety
The construction of the cyclopropyl ring is a cornerstone of many synthetic endeavors due to the unique chemical and biological properties this motif imparts. wikipedia.org This can be achieved by forming the three-membered ring on a precursor that already contains the but-2-enoate framework. Methodologies range from transition metal-catalyzed reactions to the use of carbenes and intramolecular cyclization strategies.
One of the most versatile and powerful methods for synthesizing cyclopropanes is the transition-metal-catalyzed reaction of an alkene with a diazo compound. nih.gov This approach offers high levels of control over both diastereoselectivity and enantioselectivity, making it ideal for asymmetric synthesis. nih.gov Catalysts based on rhodium(II) acs.orgnih.gov and copper(I) acs.orgnih.gov are particularly effective. In a potential synthesis of methyl (Z)-3-cyclopropylbut-2-enoate, a precursor such as methyl (Z)-3-(prop-1-en-2-yl)but-2-enoate could undergo cyclopropanation with a carbene source like diazomethane (B1218177), catalyzed by a chiral metal complex.
The choice of metal and, crucially, the chiral ligand, dictates the stereochemical outcome. Dirhodium(II) carboxylates, such as those derived from chiral N-protected amino acids, are highly effective for the cyclopropanation of electron-deficient alkenes. nih.gov Similarly, copper complexes with chiral bisoxazoline (BOX) or salicylaldimine ligands have a long history of inducing high enantioselectivity in cyclopropanation reactions. acs.orgresearchgate.net
| Catalyst System | Carbene Precursor | Key Features |
| Rh₂(S-TCPTAD)₄ | Aryl/Vinyldiazoacetates | High asymmetric induction (up to 98% ee) for electron-deficient alkenes. nih.gov |
| Rh₂(S-TCPTTL)₄ | Diacceptor diazo compounds | Effective for alkenes with electron-withdrawing groups; high diastereo- and enantioselectivity. acs.org |
| Cu(I)-Bisoxazoline | Trifluorodiazoethane | Enables preparation of functionalized cyclopropylboronates with high stereocontrol. nih.gov |
| Co(II)-Porphyrin | α-Heteroaryldiazomethanes | Proceeds via a stepwise radical mechanism; provides excellent diastereo- and enantioselectivity. nih.gov |
This table highlights selected transition metal catalysts used in asymmetric cyclopropanation.
Carbenes (:CH₂) and carbenoids are highly reactive species capable of adding across a double bond in a stereospecific, concerted fashion to form a cyclopropane (B1198618) ring. libretexts.orgyoutube.com The stereochemistry of the starting alkene is retained in the product. libretexts.org
The Simmons-Smith reaction is a classic carbenoid-based method that utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orglibretexts.org This reagent is effective for cyclopropanating a wide variety of alkenes, including those bearing functional groups. Asymmetric variants have been developed, often employing chiral additives or auxiliaries. digitellinc.com
Alternatively, carbenes can be generated from diazo compounds, such as diazomethane, through thermal or photochemical decomposition. wikipedia.org This reaction proceeds via a 1,3-dipolar cycloaddition to form a pyrazoline, which then extrudes nitrogen gas (N₂) to yield the cyclopropane. wikipedia.org While effective, the use of diazomethane requires significant safety precautions. The reaction is generally stereospecific. libretexts.org
Intramolecular cyclopropanation offers an elegant route to cyclopropanes by forming the ring from a single acyclic precursor. wikipedia.org This strategy can provide excellent control over stereochemistry due to the cyclic transition state. One common approach involves treating a substrate containing both an alkene and a diazoacetate group with a transition metal catalyst, often a rhodium(II) complex. rochester.edu This generates a metal carbene that is tethered to the molecule, which then adds to the nearby double bond. This method has been successfully used to generate complex fused cyclopropyl-lactones with high enantioselectivity using engineered biocatalysts. rochester.edu
Another strategy involves the intramolecular nucleophilic substitution of a γ-halide by a carbanion. For example, a precursor bearing an appropriately positioned leaving group (like a halide) and an enolate or related carbanion can cyclize in a 3-exo-trig manner to form the cyclopropane ring. wikipedia.org Designing a suitable precursor for this compound would be key to applying this efficient strategy.
Functional Group Interconversion and Esterification Strategies
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic conversion of one functional group into another. In the context of this compound synthesis, FGI plays a crucial role in constructing the target molecule from readily available precursors.
Strategies for Methyl Ester Formation
The final step in the synthesis of the title compound is often the formation of the methyl ester. Several methods are available, each with its own advantages regarding reaction conditions and substrate compatibility.
Acid-Catalyzed Esterification: A traditional and widely used method involves the reaction of the corresponding carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This equilibrium-driven reaction often requires forcing conditions, such as refluxing, to achieve high yields. For instance, the esterification of o-carboxycinnamic acid can be accomplished by treatment with methanol and HCl. nih.gov
Reagents for Carboxylic Acid Activation: To circumvent the harsh conditions of acid-catalyzed esterification, carboxylic acids can be activated using various reagents. Thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to a more reactive acyl chloride, which readily reacts with methanol to form the methyl ester.
Methylating Agents: Direct methylation of the carboxylate anion offers a milder alternative. Reagents like dimethyl sulfate (B86663) or methyl iodide can be employed, although their toxicity necessitates careful handling. A greener and less toxic methylating agent is dimethyl carbonate, which can achieve esterification under base-catalyzed conditions. organic-chemistry.org
Copper-Catalyzed O-Methylation: A notable method involves the copper-catalyzed O-methylation of carboxylic acids using dimethyl sulfoxide (B87167) (DMSO) as the methyl source. organic-chemistry.org This reaction demonstrates broad substrate scope and tolerance to various functional groups.
A summary of common methyl esterification methods is presented in the table below.
| Method | Reagents | Key Features |
| Fischer Esterification | Carboxylic Acid, Methanol, Strong Acid (e.g., H₂SO₄) | Equilibrium-driven, often requires heat. |
| Acyl Chloride Formation | Carboxylic Acid, SOCl₂ or (COCl)₂, then Methanol | High reactivity, proceeds under mild conditions. |
| Alkylation | Carboxylic Acid, Base, Methylating Agent (e.g., CH₃I) | Mild conditions, but uses toxic reagents. |
| Green Methylation | Carboxylic Acid, Dimethyl Carbonate, Base | Non-toxic methylating agent, mild conditions. organic-chemistry.org |
| Copper-Catalyzed Methylation | Carboxylic Acid, DMSO, Copper Catalyst | Broad scope, good functional group tolerance. organic-chemistry.org |
Tandem and Multicomponent Reactions in Enoate Synthesis
Tandem and multicomponent reactions (MCRs) represent highly efficient synthetic strategies by combining multiple transformations in a single operation without isolating intermediates. These approaches are advantageous in terms of atom economy, reduced waste generation, and simplified purification procedures.
While specific examples for the direct synthesis of this compound via tandem or multicomponent reactions are not extensively documented, the principles of these reactions are applicable to the synthesis of related α,β-unsaturated esters (enoates). For instance, the Prins-type cyclization, a multicomponent reaction, has been used to synthesize substituted spirocyclic tetrahydropyranyl mesylates and tosylates from cyclic ketones and a homoallylic alcohol. nih.gov Such strategies could potentially be adapted for the construction of the cyclopropylbutenoate skeleton.
The Ugi reaction is another powerful MCR that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like product. nih.gov While not directly applicable to the target molecule, it highlights the potential of MCRs in rapidly assembling complex molecular architectures from simple building blocks.
Chemoenzymatic and Biocatalytic Approaches to Cyclopropyl Esters
The demand for enantiomerically pure compounds in various industries has driven the development of chemoenzymatic and biocatalytic methods. These approaches utilize enzymes, either isolated or in whole-cell systems, to catalyze chemical transformations with high stereo-, regio-, and chemoselectivity.
Biocatalytic cyclopropanation has emerged as a powerful tool for accessing enantioenriched cyclopropanes. nih.govrsc.org Engineered heme proteins, such as myoglobin (B1173299) and cytochrome P450s, have been successfully employed to catalyze carbene transfer reactions to olefins. nih.govrsc.orgnih.gov These methods offer a green and efficient alternative to traditional chemocatalytic cyclopropanation, which often relies on expensive and toxic heavy metal catalysts.
Key developments in this area include:
Engineered Myoglobin Variants: Researchers have engineered myoglobin variants to catalyze the cyclopropanation of various olefins with diazo compounds, such as ethyl diazoacetate, to produce cyclopropyl esters with high diastereoselectivity and enantioselectivity. nih.govnih.gov
Synthesis of Pharmaceutical Intermediates: Biocatalysis has been applied to the synthesis of key cyclopropane precursors for pharmaceuticals like ticagrelor. nih.gov
Diversity-Oriented Synthesis: Chemoenzymatic strategies have been developed to generate diverse libraries of chiral cyclopropane building blocks. nih.govrochester.edu This involves an initial enzymatic cyclopropanation followed by chemical derivatization.
Enzymatic hydrolysis is another valuable tool. For example, the lipase (B570770) from Thermomyces lanuginosus has been used for the kinetic resolution of racemic cyclopropyl esters, yielding enantiomerically enriched esters and carboxylic acids. manchester.ac.uk Similarly, papain has been used for the enzymatic hydrolysis of N-Boc-protected methyl esters of cyclopropylglycine to afford both enantiomers with high enantiomeric excess. researchgate.net
The table below summarizes some biocatalysts used in the synthesis of cyclopropyl derivatives.
| Enzyme/Protein | Reaction Type | Substrates | Product | Key Advantages |
| Engineered Myoglobin | Cyclopropanation | Styrenes, Ethyl Diazoacetate | Chiral Cyclopropyl Esters | High diastereo- and enantioselectivity. nih.govnih.gov |
| Engineered Cytochrome P450 | Cyclopropanation | Olefins, Diazo Compounds | Chiral Cyclopropanes | Synthesis of pharmaceutical intermediates. nih.gov |
| Thermomyces lanuginosus Lipase | Hydrolysis | Racemic Cyclopropyl Esters | Enantioenriched Esters and Acids | High enantioselectivity (E > 200). manchester.ac.uk |
| Papain | Hydrolysis | Racemic N-Boc-cyclopropylglycinate | Enantiopure Cyclopropylglycine | Excellent enantiomeric excess (>99%). researchgate.net |
Green Chemistry and Sustainable Synthetic Routes
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be approached with these principles in mind.
Sustainable synthetic routes would prioritize:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Tandem and multicomponent reactions are inherently more atom-economical.
Use of Renewable Feedstocks: While not directly reported for this specific compound, research into utilizing bio-based starting materials is a key aspect of green chemistry.
Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. Biocatalysis, as discussed previously, is a prime example of a green catalytic approach. nih.gov It avoids the use of heavy metals and often proceeds under mild conditions in aqueous media.
Benign Solvents: Minimizing or replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
An example of a greener approach in a related synthesis is the use of dimethyl carbonate as a non-toxic methylating agent for esterification. organic-chemistry.org Furthermore, biocatalytic routes for cyclopropanation not only offer high selectivity but also reduce waste by avoiding the need for chiral ligands and expensive transition-metal catalysts. nih.gov
The development of sustainable routes often involves a holistic assessment of the entire synthetic pathway, from starting materials to final product, considering environmental impact and process safety.
Advanced Spectroscopic and Structural Elucidation of Methyl Z 3 Cyclopropylbut 2 Enoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. For methyl (Z)-3-cyclopropylbut-2-enoate, a full suite of 1D and 2D NMR experiments provides unambiguous evidence for its connectivity and stereochemistry.
The (Z)-configuration of the double bond is primarily established by analyzing chemical shifts and the absence of significant long-range coupling across the double bond, which is often observed in the (E)-isomer. The chemical environment of each nucleus dictates its resonance frequency, providing a detailed map of the molecular structure.
¹H-NMR Spectroscopy: The proton spectrum is characterized by distinct signals corresponding to the methoxy (B1213986), vinylic, methyl, and cyclopropyl (B3062369) protons.
Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.6-3.7 ppm, typical for methyl esters.
Vinylic Proton (=CH): A singlet corresponding to the proton at the C-2 position is anticipated in the region of δ 5.7-5.9 ppm. The specific downfield shift is characteristic of a proton on an α,β-unsaturated system. For comparison, the vinylic proton in the related compound methyl (Z)-3-(p-tolyl)but-2-enoate appears at δ 5.90 ppm. rsc.org
Methyl Protons (-CH₃): The methyl group attached to the C-3 position is expected to resonate as a singlet around δ 2.1-2.2 ppm.
Cyclopropyl Protons: The cyclopropyl ring protons will appear as complex multiplets in the upfield region of the spectrum (approximately δ 0.6-1.5 ppm) due to complex spin-spin coupling (geminal and vicinal).
¹³C-NMR Spectroscopy: The carbon spectrum provides information on the number of non-equivalent carbon atoms and their functional groups.
Carbonyl Carbon (C=O): The ester carbonyl carbon (C-1) is the most deshielded, with an expected chemical shift of δ 166-167 ppm. rsc.org
Olefinic Carbons (C=C): The α-carbon (C-2) is predicted to be around δ 117-119 ppm, while the β-carbon (C-3), being substituted with the cyclopropyl and methyl groups, is significantly more deshielded, appearing at δ 155-158 ppm. rsc.org
Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically resonates around δ 51-52 ppm. rsc.org
Methyl Carbon (-CH₃): The C-4 methyl carbon is expected at δ 27-29 ppm. rsc.org
Cyclopropyl Carbons: The carbons of the cyclopropyl ring are highly shielded and appear in the upfield region, typically between δ 10-20 ppm.
The predicted NMR data are summarized in the table below.
| Position | Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|---|
| 1 | C=O | - | - | 166.5 |
| 2 | =CH | 5.85 | s (singlet) | 118.0 |
| 3 | =C(CH₃)(cPr) | - | - | 157.0 |
| 4 | -CH₃ | 2.18 | s (singlet) | 27.5 |
| - | -OCH₃ | 3.65 | s (singlet) | 51.2 |
| cPr | -CH- | 1.3-1.5 | m (multiplet) | 18.0 |
| cPr | -CH₂- | 0.6-0.9 | m (multiplet) | 11.5 |
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and for definitively establishing the stereochemistry.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to unambiguously assign the resonances for the vinylic C-H, the methyl C-H, the methoxy C-H, and the cyclopropyl C-H groups.
The methoxy protons (-OCH₃) to the carbonyl carbon (C-1).
The vinylic proton (H-2) to the carbonyl carbon (C-1), the β-carbon (C-3), and the methyl carbon (C-4).
The methyl protons (H-4) to the α-carbon (C-2) and the β-carbon (C-3).
The cyclopropyl methine proton to C-2 and C-3.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing crucial information for stereochemical assignment. For this compound, the key spatial relationship is between the substituents on the C-3 carbon and the proton on the C-2 carbon. A significant NOE correlation would be expected between the cyclopropyl methine proton and the vinylic proton (H-2), confirming that they are on the same side of the double bond (cis). Conversely, a very weak or absent NOE between the C-4 methyl protons and the vinylic H-2 would support the (Z)-configuration, as they are positioned trans to each other.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show several characteristic absorption bands that confirm the structure of the α,β-unsaturated ester.
Raman Spectroscopy: Raman spectroscopy provides complementary data, with the C=C double bond stretch often yielding a strong signal.
| Frequency (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| ~3080 | C-H stretch (cyclopropyl) | Medium |
| 2950-3000 | C-H stretch (sp³ alkyl) | Medium |
| 1720-1725 | C=O stretch (α,β-unsaturated ester) | Strong |
| 1640-1650 | C=C stretch (alkene) | Medium |
| 1250-1300 | C-O stretch (ester) | Strong |
Mass Spectrometry for Fragmentation Pathway Elucidation and Precise Mass Determination
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the parent ion, which allows for the calculation of its elemental formula. For C₈H₁₂O₂, the calculated exact mass is 140.0837 u. The fragmentation pattern observed in the mass spectrum provides further structural confirmation.
Expected fragmentation pathways for this compound would include:
Loss of a methoxy radical (•OCH₃): This would result in an acylium ion fragment at m/z 109 (M-31).
Loss of the methoxycarbonyl radical (•COOCH₃): This cleavage would produce a fragment at m/z 81 (M-59).
McLafferty Rearrangement: This is less likely as it requires an accessible gamma-hydrogen on an alkyl chain, which is not present in the standard ester configuration.
Cleavage involving the cyclopropyl ring: The strained cyclopropyl ring can undergo ring-opening or fragmentation, leading to a series of smaller ions.
Chiroptical Spectroscopy for Absolute Configuration Determination of Chiral Derivatives
This compound is an achiral molecule and therefore does not exhibit optical activity. However, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are indispensable for determining the absolute configuration of chiral derivatives that could be synthesized from this compound.
If a chiral center is introduced into the molecule, for instance by asymmetric modification of the cyclopropyl ring or through a reaction involving the double bond, the resulting enantiomers will interact differently with circularly polarized light.
Methodology: The standard method involves measuring the experimental ECD or VCD spectrum of the chiral derivative. Concurrently, quantum-mechanical calculations (typically using Density Functional Theory, DFT) are performed to predict the theoretical spectra for one of the enantiomers (e.g., the R-enantiomer).
Configuration Assignment: The absolute configuration of the synthesized compound is assigned by comparing the experimental spectrum with the calculated one. If the signs of the major Cotton effects (in ECD) or differential absorption bands (in VCD) match, the compound has the same absolute configuration as the one used in the calculation. np-mrd.org If the experimental spectrum is a mirror image of the calculated one, the compound is the opposite enantiomer. np-mrd.org These methods provide a powerful, non-destructive alternative to X-ray crystallography for assigning the absolute stereochemistry of chiral molecules in solution. np-mrd.org
Chemical Reactivity and Transformational Chemistry of Methyl Z 3 Cyclopropylbut 2 Enoate
Reactions Involving the Carbon-Carbon Double Bond
The carbon-carbon double bond in methyl (Z)-3-cyclopropylbut-2-enoate is electron-deficient due to the electron-withdrawing effect of the adjacent methyl ester group. This electronic nature dictates its reactivity towards various reagents.
Addition Reactions (Electrophilic, Nucleophilic, Radical) and Stereocontrol
Electrophilic Addition: The electrophilic addition to the double bond of α,β-unsaturated esters like this compound is a well-established reaction class. libretexts.orglibretexts.orgmsu.edu In the presence of strong Brønsted acids (e.g., HBr, HCl), the reaction is initiated by the protonation of the alkene. unizin.org According to Markovnikov's rule, the proton adds to the carbon atom that results in the formation of the more stable carbocation intermediate. youtube.com For this substrate, protonation at the α-carbon would generate a carbocation at the β-position, which is stabilized by the adjacent cyclopropyl (B3062369) group. The cyclopropyl group can stabilize an adjacent positive charge through orbital overlap, a property known as σ-conjugation. The subsequent attack by the nucleophilic counter-ion (e.g., Br⁻) on the carbocation intermediate completes the addition. libretexts.orgunizin.org
Nucleophilic Addition (Michael Addition): Due to the electron-withdrawing nature of the ester, the β-carbon of the double bond is electrophilic and susceptible to attack by nucleophiles. This conjugate or Michael addition is a common reaction for α,β-unsaturated carbonyl compounds. A wide range of soft nucleophiles, such as enamines, organocuprates, and stabilized carbanions, can add to the β-position, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.
Radical Addition: Radical additions to this substrate can also occur. For instance, the addition of HBr under radical-initiating conditions (e.g., peroxides) would proceed via an anti-Markovnikov pathway, where the bromine radical adds to the α-carbon to form a more stable radical at the β-position, stabilized by the cyclopropyl group.
Stereocontrol: The stereochemical outcome of addition reactions is highly dependent on the reaction mechanism. For example, additions proceeding through a planar carbocation intermediate may result in a mixture of syn and anti products. However, stereocontrol can often be achieved by using chiral catalysts or auxiliaries, or through substrate-controlled diastereoselectivity where the existing stereochemistry of the molecule influences the approach of the incoming reagent.
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar)
The electron-deficient double bond of this compound makes it a competent dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions.
Diels-Alder Reaction: This [4+2] cycloaddition reaction typically involves an electron-rich diene and an electron-poor dienophile. youtube.com this compound can react with various dienes, such as cyclopentadiene (B3395910) or isoprene, to form functionalized cyclohexene (B86901) rings. researchgate.netthieme-connect.dedtu.dk The reaction is concerted, and the stereochemistry of the dienophile is retained in the product. The presence of Lewis acid catalysts can significantly accelerate the reaction rate and enhance its regioselectivity. dtu.dk For instance, the reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene has been shown to yield bicyclo[2.2.1]hept-5-ene derivatives, providing a model for the expected reactivity. nih.gov
1,3-Dipolar Cycloaddition: This reaction class allows for the synthesis of five-membered heterocyclic rings. mdpi.com The compound can react with various 1,3-dipoles, such as nitrones, azides, or azomethine ylides, to produce isoxazolidines, triazolines, or pyrrolidines, respectively. mdpi.commdpi.com These reactions are highly valuable for generating complex heterocyclic scaffolds. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipolarophile and the 1,3-dipole.
Table 1: Examples of Cycloaddition Reactions
| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Ref. |
| Diels-Alder | This compound | Cyclopentadiene | Bicyclo[2.2.1]heptene derivative | nih.gov |
| 1,3-Dipolar | This compound | N-benzyl-C-phenyl nitrone | Isoxazolidine derivative | mdpi.com |
| 1,3-Dipolar | This compound | Azomethine ylide | Pyrrolidine derivative | mdpi.com |
Catalytic Hydrogenation and Selective Reduction
The reduction of the carbon-carbon double bond in this compound presents a chemoselectivity challenge: reduction of the alkene versus the opening of the cyclopropane (B1198618) ring.
Selective C=C Reduction: The selective hydrogenation of the conjugated double bond to yield methyl 3-cyclopropylbutanoate can be achieved using various catalytic systems. Catalysts like palladium on carbon (Pd/C) are often employed for this transformation. organic-chemistry.org However, under certain conditions, especially with palladium catalysts, competitive reductive ring opening of the vinylcyclopropane (B126155) system can occur. acs.org The choice of catalyst, solvent, and reaction conditions is crucial to favor the desired 1,4-reduction of the α,β-unsaturated system while preserving the cyclopropyl ring. organic-chemistry.orgrsc.org Transfer hydrogenation using hydrogen donors like 2-propanol in the presence of an iridium catalyst is another method for the selective reduction of conjugated systems. organic-chemistry.org
Reductive Ring Opening: Conversely, specific conditions can be chosen to promote the cleavage of the cyclopropane ring. Hydrogenation with palladium on activated carbon has been shown to induce a highly regioselective reductive ring opening of vinylcyclopropanes. acs.org The regioselectivity of the C-C bond cleavage (either the more or less hindered bond) can be influenced by the presence of substituents on the vinylcyclopropane that can coordinate to the palladium catalyst. acs.org
Reactivity and Ring-Opening of the Cyclopropyl Moiety
The high ring strain of the cyclopropyl group (approximately 27-29 kcal/mol) makes it susceptible to ring-opening reactions, particularly when activated by adjacent functional groups like the vinyl ester in this compound. nih.govwikipedia.orgnih.gov
Acid- or Lewis Acid-Catalyzed Ring-Opening Reactions
Vinylcyclopropanes bearing electron-withdrawing acceptor groups, known as donor-acceptor (D-A) cyclopropanes, are prone to isomerization under Lewis acid catalysis. bohrium.comnih.gov
The most prominent reaction in this category is the vinylcyclopropane-cyclopentene rearrangement (VCR). bohrium.comnih.gov Upon treatment with a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃), the catalyst coordinates to the carbonyl oxygen of the ester group. This coordination enhances the electron-withdrawing capacity of the ester, facilitating the cleavage of the proximal C-C bond of the cyclopropane ring. This ring opening generates a zwitterionic intermediate, specifically an allyl cation stabilized by the cyclopropylmethyl system and an enolate. bohrium.com A subsequent intramolecular 1,5-cyclization of this intermediate leads to the formation of a substituted cyclopentene (B43876) ring. bohrium.comnih.govresearchgate.net The selectivity of the reaction, which can sometimes yield isomeric cyclopentenes, can be controlled by the choice of the Lewis acid. nih.gov While acid-catalyzed ring-opening of cyclopropanes can occur, it often requires harsh conditions unless the ring is appropriately activated, as is the case here. nih.gov
Table 2: Lewis Acids in Vinylcyclopropane-Cyclopentene Rearrangement
| Substrate Type | Lewis Acid | Product Type | Ref. |
| Donor-Acceptor Vinylcyclopropane | Sc(OTf)₃ | Substituted Cyclopent-3-ene | bohrium.comnih.gov |
| Donor-Acceptor Vinylcyclopropane | Yb(OTf)₃ | Substituted Cyclopent-3-ene | bohrium.comnih.gov |
| Donor-Acceptor Vinylcyclopropane | Cu(OTf)₂ | Indene derivative (from vinylcyclopropenes) | acs.org |
| Donor-Acceptor Vinylcyclopropane | BF₃·OEt₂ | Naphthalene derivative (from vinylcyclopropenes) | acs.org |
Advanced Applications of Methyl Z 3 Cyclopropylbut 2 Enoate in Chemical Synthesis
Utilization as a Chiral Building Block in Asymmetric Synthesis
The unique structural and electronic properties of the cyclopropane (B1198618) ring make methyl (Z)-3-cyclopropylbut-2-enoate a valuable chiral building block in asymmetric synthesis. The inherent strain of the three-membered ring and the defined spatial orientation of its substituents provide a rigid scaffold that can influence the stereochemical outcome of chemical reactions. marquette.edu While specific examples detailing the asymmetric applications of this compound are not extensively documented, the principles of asymmetric synthesis using analogous cyclopropyl (B3062369) derivatives are well-established.
Chiral cyclopropane-containing molecules are key components in a variety of biologically active compounds. researchgate.net The synthesis of trans-cyclopropyl β-amino acid derivatives, for instance, has been achieved with excellent enantioselectivities using asymmetric cyclopropanation as the key step. nih.gov This highlights the potential of cyclopropyl esters to serve as precursors to enantiomerically pure amino acids, which are fundamental components of many pharmaceuticals.
The reactivity of the α,β-unsaturated ester moiety in this compound allows for stereoselective transformations. Asymmetric conjugate addition reactions, catalyzed by chiral organocatalysts or metal complexes, can be employed to introduce a new stereocenter at the β-position. mdpi.com The cyclopropyl group, in this context, can exert significant steric and electronic influence, directing the approach of the nucleophile to one face of the molecule, thereby controlling the stereochemistry of the product.
| Reaction Type | Potential Chiral Product | Significance |
| Asymmetric Michael Addition | Chiral functionalized esters | Precursors to complex molecules with defined stereochemistry |
| Asymmetric Cyclopropanation | Spirocyclic compounds | Access to novel three-dimensional molecular architectures |
| Asymmetric Hydrogenation | Chiral saturated esters | Synthesis of enantiomerically pure building blocks |
Role as a Key Intermediate in Natural Product Synthesis
The cyclopropane motif is a recurring structural feature in a diverse array of natural products, including terpenes, pheromones, and fatty acid metabolites. marquette.edu These compounds often exhibit significant biological activity, making their synthesis a target of considerable interest. researchgate.netsioc-journal.cn this compound represents a potential key intermediate in the synthesis of such natural products due to the presence of both the cyclopropane ring and a versatile α,β-unsaturated ester functionality.
The synthesis of cyclopropane-containing natural products often relies on strategies that introduce the three-membered ring at a key stage. sioc-journal.cn Methods such as the Simmons-Smith cyclopropanation of allylic alcohols are commonly employed to create the cyclopropane ring with high stereocontrol. marquette.edu A molecule like this compound could be elaborated from simpler cyclopropyl precursors or could itself be a product of a key cyclopropanation step.
While a direct application of this compound in a completed natural product synthesis is not prominently reported, its structural features are present in several complex natural products. For example, the biosynthesis of some natural products involves the formation of a cyclopropane ring from a precursor containing a double bond, a process that could conceptually lead to a structure similar to this compound. researchgate.netnih.gov Synthetic strategies targeting such natural products could therefore involve the use of this or a closely related intermediate.
| Natural Product Class | Potential Synthetic Utility of this compound |
| Terpenoids | Introduction of the cyclopropyl moiety found in many bioactive terpenes |
| Pheromones | Building block for insect pheromones containing cyclopropane rings |
| Fatty Acid Metabolites | Precursor for the synthesis of cyclopropane-containing fatty acids |
Development of Novel Heterocyclic Compounds and Complex Molecular Architectures
The reactivity of this compound provides opportunities for the development of novel heterocyclic compounds and complex molecular architectures. The combination of the strained cyclopropane ring and the electrophilic α,β-unsaturated system allows for a variety of cyclization and cycloaddition reactions.
One potential application is in formal homo-Nazarov cyclization reactions. researchgate.net In this type of reaction, a vinylcyclopropyl ketone can undergo a ring-opening cyclization to form a six-membered ring. While the substrate is an ester, analogous reactivity could be envisioned under appropriate catalytic conditions, leading to the formation of functionalized cyclohexenone derivatives.
Furthermore, the α,β-unsaturated ester can participate in cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to construct polycyclic systems. The cyclopropyl group can influence the stereoselectivity and regioselectivity of these reactions. Additionally, reactions involving the opening of the cyclopropane ring can lead to the formation of linear, functionalized chains that can subsequently be cyclized to form various heterocyclic systems. colab.ws
| Reaction Type | Resulting Heterocyclic or Complex Structure |
| Formal Homo-Nazarov Cyclization | Functionalized cyclohexenones |
| Diels-Alder Reaction | Polycyclic systems with a cyclopropane substituent |
| Ring-Opening/Cyclization | Various heterocyclic systems (e.g., pyrrolidines, furans) |
Application in Materials Science as a Monomer or Ligand Precursor
The presence of a polymerizable α,β-unsaturated ester group suggests that this compound could find application in materials science as a monomer for the synthesis of novel polymers. The incorporation of the cyclopropyl group into the polymer backbone can impart unique properties to the resulting material.
Research has shown that cyclopropyl-containing methacrylates can be synthesized and polymerized to create photosensitive polymers. sciencepg.com These polymers contain reactive UV-sensitive fragments, making them suitable for applications in microelectronics and optics as photoresists. sciencepg.com The cyclopropyl group in these polymers can undergo photochemical cross-linking, leading to changes in solubility and other properties upon exposure to light. Similarly, the polymerization of this compound could lead to polymers with interesting thermal, optical, and mechanical properties.
The cyclopropyl group can also influence the physical properties of polymers. For example, in acrylate-based photoresist polymers, the size of cycloaliphatic groups can affect the degree of swelling, which is a critical factor in the fabrication of microcircuits. mdpi.com The compact nature of the cyclopropyl group in polymers derived from this compound could potentially lead to materials with controlled swelling behavior.
Beyond polymerization, the ester functionality of this compound could be modified to create ligands for metal catalysts or metal-organic frameworks (MOFs). The cyclopropyl group could serve as a rigid and sterically defined component of the ligand, influencing the catalytic activity or the structure of the resulting MOF. nih.govresearchgate.net
| Application Area | Potential Role of this compound |
| Polymer Chemistry | Monomer for the synthesis of photosensitive or functional polymers |
| Photoresists | Component of polymers for microelectronics and optics |
| Ligand Synthesis | Precursor for the synthesis of novel ligands for catalysis |
Strategic Deployment in Medicinal Chemistry for Scaffold Synthesis
The cyclopropyl group is a highly valued structural motif in medicinal chemistry. nih.gov Its incorporation into drug candidates can lead to improvements in various pharmacological properties, including potency, metabolic stability, and solubility. nih.gov this compound, containing this valuable group, can be strategically deployed in the synthesis of novel molecular scaffolds for drug discovery.
One of the key applications of the cyclopropyl group is as a bioisostere for other chemical groups. researchgate.netchem-space.comprinceton.edunih.gov For example, a cyclopropyl group can replace a gem-dimethyl group or an aromatic ring to improve the physicochemical properties of a molecule. nih.gov The rigid nature of the cyclopropyl ring can also be used to lock a molecule into a specific conformation, which can enhance its binding affinity to a biological target. nih.gov
This compound can serve as a starting material for the synthesis of more complex molecules containing the cyclopropyl moiety. The α,β-unsaturated ester can undergo a variety of transformations, such as conjugate addition of amines or other nucleophiles, to introduce additional functional groups and build up the molecular complexity. nih.gov These reactions can be used to synthesize libraries of compounds for biological screening.
| Medicinal Chemistry Strategy | Role of this compound |
| Bioisosteric Replacement | Source of the cyclopropyl group for scaffold modification |
| Conformational Restriction | Introduction of a rigid cyclopropyl unit to control molecular shape |
| Scaffold Elaboration | Starting material for the synthesis of complex cyclopropyl-containing molecules |
Use in the Synthesis of Functionalized Esters
The α,β-unsaturated ester functionality in this compound makes it an excellent substrate for the synthesis of a wide range of functionalized esters through conjugate addition reactions. masterorganicchemistry.com In these reactions, a nucleophile adds to the β-carbon of the double bond, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.
A variety of nucleophiles can be used in conjugate addition reactions with substrates like this compound, including organocuprates, enolates, amines, and thiols. masterorganicchemistry.comyoutube.com This versatility allows for the synthesis of a diverse array of functionalized esters with different substituents at the β-position.
The resulting functionalized esters can be valuable intermediates in organic synthesis. For example, the conjugate addition of an enolate (a Michael addition) can be used to form a new carbon-carbon bond and create a 1,5-dicarbonyl compound, which is a versatile precursor for the synthesis of cyclic compounds. masterorganicchemistry.com The conjugate addition of amines can lead to the formation of β-amino esters, which are important building blocks for the synthesis of peptides and other biologically active molecules. nih.gov
| Nucleophile | Product Type | Potential Application |
| Organocuprates | β-Alkyl or β-Aryl esters | Introduction of carbon-based substituents |
| Enolates | 1,5-Dicarbonyl compounds | Synthesis of cyclic compounds |
| Amines | β-Amino esters | Synthesis of peptides and bioactive molecules |
| Thiols | β-Thio esters | Synthesis of sulfur-containing compounds |
In-Depth Theoretical and Computational Analysis of this compound Remains an Unexplored Area of Research
A thorough review of available scientific literature reveals a significant gap in the theoretical and computational investigation of the chemical compound this compound. Despite the robustness of modern computational chemistry in elucidating molecular properties, specific studies focusing on this compound's electronic structure, conformational preferences, and reaction mechanisms are not present in the current body of published research.
Computational methods such as Density Functional Theory (DFT) and ab initio calculations are standard tools for predicting the molecular geometries, electronic properties, and energetics of organic molecules. DFT is widely used to study conformational preferences by calculating the relative energies of different spatial arrangements (conformers) and mapping potential energy surfaces. Similarly, ab initio methods provide a high level of theory for detailed electronic structure analysis.
Furthermore, computational studies are instrumental in elucidating reaction mechanisms. By calculating the energies of reactants, products, and transition states, researchers can map reaction pathways, determine activation energy barriers, and predict the regioselectivity and stereoselectivity of chemical reactions.
However, a specific application of these powerful theoretical and computational methodologies to this compound has not been documented in scholarly articles. While research exists on structurally related compounds—such as other unsaturated esters, molecules containing cyclopropyl groups, or different isomers of butenoates—these findings are specific to their respective molecular systems. The unique combination of the Z-configuration, the cyclopropyl group, and the methyl ester functionality in this compound means that data from other molecules cannot be extrapolated to accurately describe its specific chemical behavior.
Consequently, key data points that would be generated through such studies, including optimized geometries, relative conformational energies, HOMO-LUMO gaps, molecular electrostatic potential maps, and transition state energies for its reactions, are currently unavailable. The absence of this foundational computational research indicates that the detailed theoretical characterization of this compound is a novel area for future scientific inquiry.
Theoretical and Computational Investigations of Methyl Z 3 Cyclopropylbut 2 Enoate
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
MD simulations model the interactions between atoms and molecules over time by solving Newton's equations of motion. A typical simulation would involve defining a force field, which is a set of parameters that describe the potential energy of the system based on the positions of its constituent atoms. For methyl (Z)-3-cyclopropylbut-2-enoate, this would involve parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions.
The simulation would be set up by placing the molecule of interest within a simulated box, often filled with a chosen solvent to study its effects. The system is then allowed to evolve over a set period, with the trajectory of each atom being calculated in small time steps. Analysis of these trajectories can provide insights into various dynamic properties, such as conformational changes, vibrational motions, and the rotational dynamics of the cyclopropyl (B3062369) and methyl groups.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry offers a suite of methods for predicting the spectroscopic parameters of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures. Although specific computational studies predicting the spectroscopic parameters of this compound are not documented in available research, the application of these methods to similar compounds demonstrates their utility.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting NMR chemical shifts. nih.gov This involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These tensors are then used to predict the chemical shifts, which can be compared with experimental data. For this compound, such calculations would predict the 1H and 13C chemical shifts for the cyclopropyl, butyl, and methyl groups. The accuracy of these predictions is dependent on the choice of the functional and basis set used in the calculation. nih.gov
Infrared (IR) Spectroscopy: Computational methods can also simulate the IR spectrum of a molecule. This is typically done by performing a frequency calculation on the optimized geometry of the molecule. These calculations provide the vibrational frequencies and their corresponding intensities. The calculated frequencies often need to be scaled by an empirical factor to account for approximations in the computational method and anharmonicity. For this compound, these calculations would predict the characteristic vibrational modes, such as the C=O stretching frequency of the ester group and the various C-H stretching and bending modes of the cyclopropyl and alkyl moieties.
The following table provides a hypothetical representation of the type of data that could be generated for this compound using these computational methods. It is important to note that these are not experimental or published calculated values but are illustrative of the output of such computational studies.
| Spectroscopic Parameter | Predicted Value (Illustrative) | Computational Method |
| 1H NMR Chemical Shift (CH3-O) | 3.6 - 3.8 ppm | DFT (e.g., B3LYP/6-31G) |
| 13C NMR Chemical Shift (C=O) | 165 - 175 ppm | DFT (e.g., B3LYP/6-31G) |
| IR Frequency (C=O stretch) | 1700 - 1730 cm-1 | DFT (e.g., B3LYP/6-31G*) |
These computational approaches, when applied to this compound, would provide valuable theoretical data to complement and aid in the interpretation of experimental spectroscopic results.
Future Research Directions and Emerging Trends in Methyl Z 3 Cyclopropylbut 2 Enoate Chemistry
Exploration of Novel Catalytic Systems for Enantioselective and Diastereoselective Transformations
The synthesis of stereochemically defined molecules is a cornerstone of modern chemistry. For methyl (Z)-3-cyclopropylbut-2-enoate and its derivatives, achieving high levels of stereocontrol is crucial for applications in pharmaceuticals and materials science. Future research will heavily focus on developing novel catalytic systems capable of precise enantioselective and diastereoselective transformations.
Key areas of exploration include:
Metal-Catalyzed Asymmetric Cyclopropanation: While various metal catalysts (utilizing rhodium, ruthenium, copper, cobalt, and iron) are known for cyclopropanation, ongoing research aims to develop next-generation catalysts with higher turnover numbers, broader substrate scope, and enhanced stereoselectivity specifically for precursors of compounds like this compound. researchgate.net The use of chiral ligands, particularly those that can form a well-defined chiral pocket around the metal center, will be instrumental in controlling the facial selectivity of carbene addition to olefins. researchgate.net
Biocatalysis and Engineered Enzymes: Nature provides a blueprint for highly selective synthesis. The use of engineered enzymes, such as modified cytochrome P450s or other hemoproteins, presents a powerful strategy for the diastereo- and enantioselective synthesis of functionalized cyclopropanes. nih.gov These biocatalytic methods offer the advantages of operating under mild, environmentally benign conditions and can provide access to stereoisomers that are difficult to obtain through traditional chemocatalysis. nih.gov
Organocatalysis: Chiral organocatalysts have emerged as a robust alternative to metal-based systems. For transformations involving this compound, such as Michael additions to the β-position, chiral amines, thioureas, or phosphoric acids could be employed to induce high levels of enantioselectivity.
Directed Reactions: The existing functional groups on alkenyl cyclopropyl (B3062369) carbinol derivatives, precursors to the target molecule, can be used to direct the stereochemical outcome of subsequent reactions. researchgate.net For instance, a hydroxyl group can coordinate to a metal catalyst or reagent, delivering it to one face of the double bond, thereby ensuring high diastereoselectivity in reactions like epoxidation or further cyclopropanation. researchgate.net
| Catalytic Approach | Catalyst Type | Potential Transformation | Key Advantage |
|---|---|---|---|
| Metal Catalysis | Chiral Ru(II)-Pheox or Rh₂(S)-BTPCP₄ Complexes | Asymmetric Cyclopropanation of Precursors | High yields, diastereo- and enantioselectivity. researchgate.net |
| Biocatalysis | Engineered Iron-Containing Proteins (e.g., Cytochrome P450) | Stereoselective synthesis of cyclopropyl ketones. nih.gov | High stereoselectivity under mild conditions. nih.gov |
| Organocatalysis | Chiral Amines, Phosphoric Acids | Enantioselective Conjugate Addition | Avoidance of toxic and expensive metals. |
| Directed Synthesis | Substrate-Directed (e.g., via hydroxyl group) | Diastereoselective Epoxidation/Cyclopropanation | Excellent stereocontrol based on existing chirality. researchgate.net |
Integration into Continuous Flow Chemistry and Microfluidic Systems
Continuous flow chemistry and microfluidics are revolutionizing chemical synthesis by offering enhanced control, safety, and scalability. researchgate.netelveflow.com The application of these technologies to the synthesis and transformation of this compound is a promising avenue for future research.
Key benefits and research directions include:
Improved Safety and Control: Many reactions for synthesizing cyclopropanes involve highly reactive intermediates or reagents. Flow reactors, with their small reaction volumes and superior heat and mass transfer capabilities, allow for such reactions to be performed under conditions that would be hazardous in traditional batch setups. researchgate.netrsc.org This enables the use of a wider range of reaction parameters, potentially leading to higher yields and selectivities.
Scalability and Automation: Microfluidic systems allow for rapid reaction screening and optimization by varying parameters such as temperature, pressure, and residence time. elveflow.comnih.gov Once optimized, the process can be readily scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel. mdpi.comalmacgroup.com This "scale-out" approach avoids the challenges often associated with traditional batch scale-up.
Telescoped Synthesis: Flow chemistry facilitates the integration of multiple reaction steps into a single, continuous process, minimizing the need for intermediate purification and handling. nih.gov For the synthesis of derivatives from this compound, a flow setup could involve an initial transformation followed immediately by a subsequent reaction in a downstream module, significantly improving efficiency. nih.gov
| Flow Chemistry Aspect | Advantage | Application to this compound |
|---|---|---|
| Enhanced Heat/Mass Transfer | Precise temperature control, rapid mixing. elveflow.com | Control of exothermic cyclopropanation reactions. |
| Process Automation | Automated screening and optimization. researchgate.net | Rapid identification of optimal synthesis conditions. |
| Scalability | Seamless transition from lab to production scale. mdpi.com | Facilitates multigram synthesis for further studies. almacgroup.com |
| Telescoped Reactions | Reduced workup and purification steps. nih.gov | Multi-step derivatization in a single continuous run. |
Development of Photo- and Electrocatalytic Approaches for Synthesis and Transformation
Photocatalysis and electrocatalysis represent green and sustainable approaches to chemical synthesis, utilizing light or electricity as "traceless" reagents. elveflow.com The development of such methods for synthesizing and functionalizing this compound is an emerging trend.
Photochemical [2+1] Cycloadditions: Light-induced reactions can generate highly reactive species under mild conditions. Future work could explore the photochemical generation of carbenes or carbenoids that can undergo cycloaddition with appropriate olefin precursors to form the cyclopropane (B1198618) ring. The use of modern light sources like high-power LEDs in continuous flow reactors offers a more energy-efficient and scalable alternative to traditional mercury lamps. almacgroup.com
Electrochemical Synthesis: Electrosynthesis provides a powerful tool for generating reactive intermediates without the need for stoichiometric chemical oxidants or reductants. Research could focus on the electrochemical generation of radical species that can participate in cyclopropanation reactions. Furthermore, the functional groups of this compound itself could be transformed using electrocatalytic methods, such as selective reductions or couplings.
Advanced Scaffold Diversification Strategies
This compound is a bifunctional scaffold, containing both an ester and a cyclopropyl ring attached to a double bond, making it an ideal starting point for creating libraries of structurally diverse molecules. nih.gov Advanced strategies will focus on the divergent and orthogonal derivatization of this core structure.
Orthogonal Functionalization: The ester and the cyclopropyl-alkene moiety can be functionalized independently. The ester can be readily converted into amides, carboxylic acids, or alcohols, while the double bond can undergo various additions. This allows for the systematic exploration of chemical space around the core scaffold. nih.gov
Ring-Opening and Rearrangement Reactions: The inherent strain of the cyclopropane ring can be harnessed to drive unique rearrangement and ring-opening reactions, leading to completely new molecular skeletons. Catalytic activation could transform the cyclopropylbutenoate into more complex cyclic or acyclic structures that would be difficult to access through other means.
Late-Stage Functionalization: A key goal in medicinal chemistry is the ability to modify complex molecules at a late stage in the synthesis. Developing methods for the selective C-H functionalization of the cyclopropane ring or other positions in derivatives of this compound would be a significant advance, enabling rapid generation of analogues. nih.gov
Bio-inspired Synthesis and Biomimetic Transformations (focus on chemical methodology)
Nature utilizes elegant enzymatic pathways to construct complex molecules, including those containing cyclopropane rings. acs.org Chemical methodologies inspired by these biological systems offer novel approaches to synthesis.
Chemoenzymatic Synthesis: This approach combines the best of both worlds: the substrate scope of chemical synthesis and the unparalleled selectivity of biocatalysis. nih.gov A potential strategy could involve the chemical synthesis of a precursor to this compound, followed by an enzyme-catalyzed cyclopropanation step to install the three-membered ring with high stereoselectivity. nih.gov
Biomimetic Cascade Reactions: In biological systems, complex transformations are often achieved through elegant cascade reactions where the product of one reaction is the substrate for the next. Research into biomimetic catalysts that can initiate and control cascade reactions starting from derivatives of this compound could lead to the highly efficient construction of complex molecular architectures. This could involve, for example, a conjugate addition followed by an intramolecular cyclization.
Advanced Mechanistic Probes for Complex Chemical Systems
A deep understanding of reaction mechanisms is critical for the rational design of new catalysts and the optimization of reaction conditions. Future research will employ a combination of advanced experimental and computational tools to probe the intricate details of reactions involving this compound.
Computational Modeling: Quantum chemical calculations, such as those based on Molecular Electron Density Theory (MEDT), can provide detailed insights into reaction pathways, transition state structures, and the electronic factors governing selectivity. nih.gov For transformations of this compound, these computational studies can help to elucidate whether a reaction proceeds through a concerted, stepwise, or radical mechanism, thereby guiding experimental efforts. nih.govmdpi.com
In-Situ Spectroscopy: Techniques like in-line Raman or IR spectroscopy, particularly when integrated into continuous flow systems, allow for real-time monitoring of reaction progress. rsc.org This provides valuable kinetic data and can help identify transient intermediates that are invisible to traditional offline analysis, offering a more complete picture of the reaction mechanism.
Isotopic Labeling Studies: The use of isotopically labeled substrates is a classic yet powerful method for tracing the path of atoms throughout a chemical reaction. Such studies can provide definitive evidence for proposed mechanistic pathways, such as bond formations, cleavages, and rearrangements in the chemistry of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
